molecular formula C17H22ClN5O2S B6564087 2-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine CAS No. 946215-63-0

2-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B6564087
CAS No.: 946215-63-0
M. Wt: 395.9 g/mol
InChI Key: WTAUYPUTOIMZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a pyrimidine derivative featuring a piperazine ring substituted with a 4-chlorobenzenesulfonyl group at the 1-position and N,N,6-trimethylamine at the pyrimidine core. This structural motif is characteristic of compounds targeting enzyme systems such as CYP51, a cytochrome P450 enzyme implicated in parasitic infections (e.g., Chagas disease) .

Properties

IUPAC Name

2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN5O2S/c1-13-12-16(21(2)3)20-17(19-13)22-8-10-23(11-9-22)26(24,25)15-6-4-14(18)5-7-15/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAUYPUTOIMZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound 2-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a synthetic organic molecule notable for its complex structure, which combines a piperazine ring with a pyrimidine moiety and a sulfonyl group. This unique arrangement has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications.

Chemical Structure and Properties

  • Molecular Formula : C22H24ClN5O2S
  • Molecular Weight : Approximately 367.87 g/mol
  • IUPAC Name : this compound

Antibacterial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antibacterial activity against various bacterial strains. In vitro studies have shown that the sulfonyl group enhances the compound's ability to inhibit bacterial growth, suggesting its potential as a lead structure for developing new antibacterial agents.

Anticancer Activity

There is emerging evidence that this compound may possess anticancer properties. Similar derivatives have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The presence of the trimethylpyrimidine moiety may contribute to its effectiveness in targeting cancer cell pathways .

While the precise mechanism of action for this compound is not fully elucidated, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular processes. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially leading to inhibition of enzymatic activity. Additionally, the piperazine component may facilitate binding to various biological targets, enhancing the compound's pharmacological profile .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
4-Chloro-N,N,6-trimethylpyrimidin-2-amineSimilar pyrimidine structureAnticancer propertiesLacks sulfonyl group
1-(4-Chlorobenzenesulfonyl)piperazineContains piperazineAntimicrobialNo pyrimidine moiety
2-(Pyrimidin-2-yl)piperazineSimple piperazine derivativeCNS activityLacks chlorobenzene substitution

This table illustrates the unique attributes of this compound compared to related compounds. Its combination of functional groups may lead to distinct pharmacological effects not observed in simpler analogs .

Research Case Studies

A study published in Medicinal Chemistry explored the synthesis and biological evaluation of various piperazine derivatives, including those related to our compound of interest. The results indicated that modifications on the piperazine ring significantly influenced biological activity, with certain derivatives showing enhanced receptor binding and functional activity .

Another research article highlighted the antibacterial efficacy of structurally similar compounds against resistant bacterial strains. The findings suggested that compounds featuring chlorobenzenesulfonyl groups exhibited superior antimicrobial properties compared to their counterparts lacking this functional group.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. Electron-donating Groups : The 4-chloro substituent in the target compound likely improves oxidative stability compared to methoxy or ethyl groups, which are electron-donating .
  • logP/logD Trends : G868-1286 (logD 2.48) balances lipophilicity and solubility, whereas ethyl or phenyl substituents (e.g., ) may prioritize membrane permeability over aqueous solubility.
  • Steric Effects : N-Phenyl substitution () introduces steric bulk that could interfere with target engagement compared to smaller N-alkyl groups.

Pharmacological Relevance

  • CYP51 Inhibition : Pyridine- and pyrimidine-based piperazinyl derivatives (e.g., UDO and UDD in ) inhibit CYP51, a target for antiparasitic agents. The 4-chlorobenzenesulfonyl group in the target compound may mimic the trifluoromethylphenyl moiety in UDD, enhancing enzyme binding.
  • Antimicrobial Activity : Sulfonylpiperazine derivatives (e.g., G868-1286 ) are often optimized for antimicrobial activity, with substituents fine-tuning potency and pharmacokinetics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.